N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride
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Overview
Description
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride is a compound that features an adamantane structure, which is a polycyclic hydrocarbon with a diamond-like framework. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantylmethyl chloride with N-methylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the adamantylmethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to interact with lipid bilayers, enhancing its ability to penetrate cell membranes. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological barriers .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-N-methylamine
- N-(1-adamantyl)-N-ethylamine
- N-(1-adamantylmethyl)-N-ethylamine
Uniqueness
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-3-15(2)10-14-7-11-4-12(8-14)6-13(5-11)9-14;/h11-13H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNUCBUPBRQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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